molecular formula C7H12O B11924830 endo-Bicyclo[2.2.1]heptan-2-ol CAS No. 61277-90-5

endo-Bicyclo[2.2.1]heptan-2-ol

Cat. No.: B11924830
CAS No.: 61277-90-5
M. Wt: 112.17 g/mol
InChI Key: ZQTYQMYDIHMKQB-DSYKOEDSSA-N
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Description

endo-Bicyclo[2.2.1]heptan-2-ol (CAS 497-36-9), also known as endo-2-norbornanol, is a bicyclic organic compound with the molecular formula C7H12O and a molecular weight of 112.17 g/mol . This compound serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research. Its rigid bicyclic framework and defined endo stereochemistry make it an excellent model substrate for studying stereoselective transformations and reaction mechanisms . A prominent application documented in pharmaceutical research is its use as a key synthetic intermediate for developing novel therapeutic agents. Esters derived from this alcohol, specifically those of 7-(diphenylmethylene)bicyclo[2.2.1]heptan-2-endo-ol, have been synthesized and shown to exhibit appreciable antiarrhythmic activity in animal models, alongside moderate hypotensive and local anesthetic activities . The compound's stereochemistry is also a critical focus in enzymatic resolution studies, highlighting its role in the production of optically active intermediates for advanced synthesis . Furthermore, its behavior in reduction reactions is a classic topic in organic chemistry, exemplifying steric and orbital control in nucleophilic addition to bicyclic ketones, which is a fundamental teaching point and research area . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheets (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61277-90-5

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

(1S,2R,4R)-bicyclo[2.2.1]heptan-2-ol

InChI

InChI=1S/C7H12O/c8-7-4-5-1-2-6(7)3-5/h5-8H,1-4H2/t5-,6+,7-/m1/s1

InChI Key

ZQTYQMYDIHMKQB-DSYKOEDSSA-N

Isomeric SMILES

C1C[C@H]2C[C@@H]1C[C@H]2O

Canonical SMILES

C1CC2CC1CC2O

Origin of Product

United States

Historical Perspectives on Bicyclo 2.2.1 Heptane Systems and Norbornane Frameworks in Organic Chemistry

The study of bicyclo[2.2.1]heptane systems, or norbornane (B1196662) frameworks, has a rich history that has significantly shaped our understanding of organic chemistry. fiveable.me The name norbornane is derived from bornane, which is 1,7,7-trimethylnorbornane and a derivative of camphor. wikipedia.org The prefix "nor-" signifies the removal of the methyl groups from the parent bornane molecule. wikipedia.org The initial synthesis of norbornane was achieved through the reduction of norcamphor (B56629). wikipedia.org

The development of norbornene, the unsaturated analog of norbornane, via the Diels-Alder reaction of cyclopentadiene (B3395910) and ethylene, provided a versatile route to a multitude of substituted norbornane derivatives. wikipedia.org This accessibility has allowed for extensive exploration of their chemical behavior. wikipedia.org Historically, the norbornane framework has been central to the debate and eventual understanding of non-classical carbocations, a pivotal concept in physical organic chemistry. wikipedia.org The rigid and strained nature of this bicyclic system has made it an ideal model for investigating the effects of molecular geometry on reaction rates and pathways. fiveable.mesolubilityofthings.com

Conformational Rigidity and Structural Significance of the Bicyclo 2.2.1 Heptane Skeleton

The bicyclo[2.2.1]heptane skeleton is characterized by its highly rigid and strained structure. fiveable.mefiveable.me This rigidity arises from the bridged bicyclic arrangement, where a cyclohexane (B81311) ring is bridged at the 1,4-positions by a methylene (B1212753) group, effectively locking the molecule into a specific conformation. wikipedia.orgwikipedia.org This constrained geometry minimizes conformational flexibility, making it an excellent scaffold for studying stereochemical outcomes of reactions. vulcanchem.com

The inherent ring strain, a consequence of the deviation from ideal bond angles, significantly influences the reactivity of the norbornane (B1196662) framework. fiveable.mesolubilityofthings.com This strain makes derivatives like norbornene highly reactive towards addition reactions. wikipedia.org The unique three-dimensional structure, with its distinct endo and exo faces, provides a platform for investigating the steric and electronic effects of substituents on reaction selectivity. fiveable.mefiveable.me The stability of the bicyclo[2.2.1]heptane system is noteworthy, despite its strain, particularly in comparison to other bridged systems. nasa.gov

Table 1: General Properties of the Bicyclo[2.2.1]heptane Framework

PropertyDescriptionReference
Common Name Norbornane wikipedia.org
Chemical Formula C₇H₁₂ wikipedia.org
Structure Bridged bicyclic hydrocarbon wikipedia.orgwikipedia.org
Key Feature High conformational rigidity and ring strain fiveable.mevulcanchem.com
Stereochemistry Possesses distinct endo and exo faces fiveable.me

Unique Stereochemical Considerations of the Endo Hydroxyl Group in Bicyclo 2.2.1 Heptan 2 Ol

The stereochemical placement of the hydroxyl group in bicyclo[2.2.1]heptan-2-ol is of paramount importance, leading to the existence of two diastereomers: endo-bicyclo[2.2.1]heptan-2-ol and exo-bicyclo[2.2.1]heptan-2-ol. The endo isomer, which is the focus of this article, has the hydroxyl group oriented towards the six-membered ring, on the same side as the one-carbon bridge. This orientation results in significant steric interactions and influences the molecule's reactivity in distinct ways compared to its exo counterpart.

The endo hydroxyl group's spatial proximity to the bicyclic framework can lead to intramolecular interactions that direct the course of reactions. For instance, in polymerization reactions of norbornene derivatives, endo-substituted monomers often exhibit lower reactivity than their exo isomers. researchgate.netresearchgate.net This is partly attributed to the potential for the endo functional group to coordinate with the catalyst, thereby deactivating it. researchgate.netrsc.org Furthermore, the endo substituent can influence the regioselectivity of reactions on the norbornene double bond, as seen in ozonolysis and oxymercuration reactions. dal.caconicet.gov.ar

Overview of Principal Research Trajectories Pertaining to Endo Bicyclo 2.2.1 Heptan 2 Ol

Strategies for Constructing the Bicyclo[2.2.1]heptane Framework

The foundational step in the synthesis of this compound is the creation of the bicyclo[2.2.1]heptane core. This can be achieved through several powerful cyclization reactions, with the Diels-Alder reaction being the most prominent.

Diels-Alder Cycloaddition Reactions in Norbornene Synthesis

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, stands as a highly efficient and stereoselective method for forming six-membered rings and is widely used for synthesizing the norbornene scaffold. iitk.ac.in A classic and industrially significant example is the reaction of cyclopentadiene (B3395910) with a suitable dienophile. acs.orgscientific.net

Cyclopentadiene readily dimerizes at room temperature to form dicyclopentadiene, which can be "cracked" back to the monomer by heating. acs.org This monomeric cyclopentadiene then reacts with various dienophiles to yield norbornene derivatives. For instance, the reaction with maleic anhydride (B1165640) produces the corresponding norbornene-5,6-dicarboxylic anhydride. iitk.ac.in The reaction is known for its high degree of regio- and stereochemical control. iitk.ac.in The reaction of cyclopentadiene with dienophiles like styrene (B11656) or indene (B144670) can produce 5-phenyl-2-norbornene and indenylnorbornene, respectively. acs.org These reactions typically yield a mixture of exo and endo isomers. acs.org

Examples of Diels-Alder Reactions for Norbornene Synthesis
DieneDienophileProduct
CyclopentadieneMaleic AnhydrideNorbornene-5,6-dicarboxylic anhydride
CyclopentadieneAcrolein2-Cyclohexen-1-one derivative
CyclopentadieneStyrene5-Phenyl-2-norbornene
CyclopentadieneIndeneIndenylnorbornene

Alternative Cyclization Pathways to Bicyclic Systems

One such alternative involves the acid-catalyzed cyclization of cis-epoxycyclohexanol derivatives, which can lead to the formation of 7-oxabicyclo[2.2.1]heptane systems. Although this yields a heteroatomic bicyclic system, it demonstrates the principle of intramolecular cyclization to form bridged ring systems. Furthermore, radical-mediated cyclizations and rearrangements have been explored. For instance, a samarium(II) iodide-mediated cascade reaction involving a spirocyclization and rearrangement has been used to construct a 2-azabicyclo[2.2.1]heptene framework. nih.gov Intramolecular aldol (B89426) condensations and Michael additions have also been utilized to form bicyclic nonane (B91170) systems, which share structural similarities with the bicyclo[2.2.1]heptane core. nih.gov

Stereoselective and Enantioselective Synthesis of this compound

Once the bicyclo[2.2.1]heptane framework is established, the next critical step is the introduction of the hydroxyl group at the C2 position with the desired endo stereochemistry. This requires highly selective reduction or resolution techniques.

Diastereoselective Reduction of Norbornanones

The reduction of norbornanone (bicyclo[2.2.1]heptan-2-one) is a common method to produce bicyclo[2.2.1]heptan-2-ol. The stereochemical outcome of this reduction, yielding either the endo or exo alcohol, is highly dependent on the reducing agent and reaction conditions. The thermodynamically more stable product is the exo alcohol. mdpi.com However, catalytic transfer hydrogenation of 2-norbornanone using certain metal oxide catalysts can produce a significant excess of the endo isomer. mdpi.com For example, using zirconium oxide-based catalysts, product mixtures containing up to 79% of the endo isomer have been achieved. mdpi.comresearchgate.net

The choice of hydrogen donor in catalytic transfer hydrogenation also influences the diastereoselectivity. mdpi.com Common reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride can also be used, with the resulting endo/exo ratio influenced by steric and electronic factors.

Diastereoselective Reduction of 2-Norbornanone
Catalyst/Reducing AgentHydrogen Donor/ConditionsMajor DiastereomerReference
ZrO2·nH2OSecondary Alcohols (e.g., 2-propanol)This compound mdpi.com
Thermodynamic Equilibrium-exo-Bicyclo[2.2.1]heptan-2-ol (79%) mdpi.com

Resolution Techniques for this compound Enantiomers

For applications requiring enantiomerically pure this compound, resolution of the racemic mixture is necessary. Enzymatic resolution is a powerful and widely used technique. Lipases, such as porcine pancreatic lipase (B570770), can selectively catalyze the transesterification of one enantiomer of the racemic alcohol, allowing for the separation of the unreacted enantiomer and the newly formed ester. google.comepo.org For example, the partial transesterification of racemic endo-bicyclo-[2.2.1]heptan-2-ol with 2,2,2-trichloroethyl butyrate (B1204436) in the presence of porcine pancreatic lipase yields a mixture of unreacted (+)-(2S)-endo-norborneol and the butyrate ester of (-)-(2R)-endo-norborneol, which can then be separated. google.com

Another approach involves the use of horse liver alcohol dehydrogenase (HLADH), which can perform stereoselective oxidoreductions of bicyclic ketones and alcohols. acs.org Incomplete reduction of racemic 2-norbornanone with HLADH can lead to enantiomerically enriched endo-norborneol. google.com Chemical methods, such as the resolution of the corresponding phthalate (B1215562) ester, have also been employed. wpmucdn.com

Asymmetric Catalysis in Norbornane Derivative Synthesis

The development of asymmetric catalysis has provided more direct routes to enantiomerically enriched norbornane derivatives. Chiral ligands can be used to control the stereochemical outcome of various reactions. For example, asymmetric hydroarylation of norbornene derivatives using palladium catalysts with chiral ligands like BINAP has been investigated for the synthesis of epibatidine (B1211577) analogs. umich.edu Iridium-catalyzed asymmetric hydroalkenylation of norbornene derivatives using chiral phosphoramidite-olefin hybrid ligands can produce products with high diastereo- and enantioselectivities. acs.orgresearchgate.net

Furthermore, asymmetric synthesis can be achieved through the desymmetrization of meso-anhydrides. For instance, the enantioselective methanolysis of norbornene dicarboxylic acid anhydride mediated by quinidine (B1679956) can yield the corresponding cis-monomethyl ester with high enantiomeric excess. rsc.org This chiral intermediate can then be converted into various optically active norbornane derivatives. rsc.orgresearchgate.net

Chiral Lewis Acid Catalysis in Diels-Alder Reactions

The Diels-Alder reaction between a diene, such as cyclopentadiene, and a dienophile is significantly influenced by Lewis acid catalysts. These catalysts activate the dienophile, enhancing reaction rates and selectivity. researchgate.net The use of chiral Lewis acids provides a chiral environment around the reacting molecules, enabling the enantioselective synthesis of the desired cycloadducts. scielo.bracs.org This approach has been instrumental in producing optically active norbornene derivatives. chemrxiv.org

One of the primary goals in the synthesis of bicyclo[2.2.1]heptane systems is to control the endo/exo selectivity. While the Diels-Alder reaction often favors the endo product due to secondary orbital interactions, this preference can be further manipulated and enhanced by the choice of catalyst. scirp.org Chiral Lewis acids, by forming a complex with the dienophile, can effectively block one face of the molecule, directing the diene to attack from the less sterically hindered side and thereby controlling the absolute stereochemistry of the newly formed chiral centers. scielo.br

A variety of chiral Lewis acids have been developed and successfully employed in the asymmetric Diels-Alder reaction to produce norbornane derivatives. These include complexes of metals such as aluminum, boron, titanium, and copper with chiral ligands. acs.org For instance, chiral oxazaborolidine catalysts derived from amino acids have demonstrated high levels of enantioselectivity in the cycloaddition of cyclopentadiene with various dienophiles. scielo.br The effectiveness of these catalysts is often dependent on the specific dienophile used and the reaction conditions.

Below is a table summarizing the performance of selected chiral Lewis acid catalysts in the Diels-Alder reaction to form norbornane precursors.

Catalyst SystemDienophileDieneendo/exo RatioEnantiomeric Excess (ee)Reference
Chiral (Acyloxy)borane (CAB)Acrylic AcidCyclopentadieneN/A78% wiley-vch.de
(S)-Tryptophan-derived Oxazaborolidine2-BromoacroleinCyclopentadieneN/A99% wiley-vch.de
Allo-Threonine-derived CatalystVarious EnonesCyclopentadieneHighExcellent wiley-vch.de
Chiral Aluminum AlcoholatesMethacroleinCyclopentadieneexo favoredup to 86% (exo) researchgate.net
(S)-Ethylglycine-derived Oxazaborolidine(E)-CrotonaldehydeCyclopentadiene93:754% (endo) scielo.br
Biocatalytic Approaches for Enantiopure this compound and Analogues

Biocatalysis offers a powerful and environmentally benign alternative for obtaining enantiomerically pure compounds. rsc.org For the synthesis of enantiopure this compound, enzymatic kinetic resolution is a widely employed and effective strategy. This method utilizes enzymes, most commonly lipases, to selectively react with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus resolved. d-nb.info

In a typical kinetic resolution of racemic this compound, an acyl donor such as vinyl acetate (B1210297) is used, and a lipase catalyzes the acylation of one of the alcohol enantiomers. This results in an enantiomerically enriched acetate and the unreacted, enantiomerically pure alcohol. The success of this method hinges on the high enantioselectivity of the enzyme. Lipases from various microbial sources, such as Candida antarctica and Pseudomonas cepacia, have been shown to be effective for this transformation.

Furthermore, multi-enzyme cascade reactions are being developed for the synthesis of enantiopure 1,2-amino alcohols and other functionalized chiral molecules, showcasing the potential for more complex biocatalytic syntheses starting from simple precursors. nih.govpolimi.it The use of whole-cell biotransformations, for example with Acinetobacter calcoaceticus, can also be employed to convert bicyclic alcohols into their corresponding lactones in a stereoselective manner. mdpi.com

The table below presents data on the biocatalytic resolution of bicyclic alcohols.

EnzymeSubstrateReaction TypeEnantiomeric Excess (ee)Reference
Candida cylindracea LipaseButyrates of endo-bicyclo[2.2.1]heptan-2-olsHydrolysis70% to >80% researchgate.net
Esterase from Burkholderia gladiolirac-Isobornyl butyrateKinetic Resolution>98% d-nb.info
Acinetobacter calcoaceticus NCIMB 9871endo-Bicyclo[3.2.0]hept-2-en-6-olBio-oxidation to lactone86% mdpi.com

Synthesis of Functionalized this compound Derivatives

The utility of this compound is greatly expanded by the introduction of additional functional groups onto its rigid scaffold. These functionalized derivatives are valuable as monomers for ring-opening metathesis polymerization (ROMP) and as precursors for a diverse range of complex molecules. ontosight.airsc.org

Introduction of Additional Functional Groups onto the Bicyclo[2.2.1]heptane System

The functionalization of the bicyclo[2.2.1]heptane skeleton can be achieved through various chemical transformations. The inherent strain of the norbornane system can be exploited to drive ring-opening reactions, leading to the formation of highly functionalized cyclopentane (B165970) and cyclohexane (B81311) derivatives. semanticscholar.org The double bond in norbornene derivatives serves as a versatile handle for introducing functionality through reactions such as epoxidation, dihydroxylation, and addition reactions. For instance, the reaction of N-amino-bicyclo[2.2.1]hept-5-ene-2,endo-3-endo-dicarboximide with various electrophiles allows for the introduction of sulfonyl, benzoyl, and other groups. researchgate.net

Furthermore, the hydroxyl group of this compound itself can be a site for functionalization, such as through esterification to produce derivatives with potential biological activities. nih.gov The synthesis of bicyclic amino acid derivatives has also been achieved through the functionalization of the olefinic bond in aminocarboxylic acid derivatives of the bicyclo[2.2.2]octene system, a close relative of the norbornane framework. nih.gov

Sequential Reaction Cascades Involving Norbornane Precursors

Tandem or cascade reactions offer an efficient and atom-economical approach to building molecular complexity from simple starting materials. Norbornene and its derivatives are excellent substrates for such sequential reactions. A prominent example is the Catellani reaction, a palladium-catalyzed process mediated by norbornene that allows for the selective functionalization of both the ortho and ipso positions of aryl halides. nih.govacs.org This reaction proceeds through a palladacycle intermediate, with norbornene acting as a transient directing group. nih.gov The Catellani reaction has been utilized to synthesize a wide variety of highly substituted aromatic compounds. researchgate.netscispace.com

Another powerful strategy involves the combination of a Diels-Alder reaction with a subsequent sigmatropic rearrangement. researchgate.net This tandem process can rapidly generate complex polycyclic structures. For instance, a sequential Diels-Alder reaction followed by a rearrangement has been developed for the synthesis of diverse functionalized bicyclo[2.2.1]heptanes. acs.org Additionally, tandem inverse-electron-demand hetero-Diels-Alder reactions followed by retro-Diels-Alder reactions provide a route to highly functionalized nitrogen heterocycles. rsc.org These cascade sequences, often initiated from norbornene-type precursors, highlight the synthetic versatility of this bicyclic system.

The Norbornyl Cation Problem and its Enduring Impact on Physical Organic Chemistry

The debate over the structure of the 2-norbornyl cation is a landmark chapter in the history of chemistry. It challenged classical carbocation theory and introduced novel concepts of chemical bonding that continue to influence the field. The controversy centered on whether the cation exists as a pair of rapidly equilibrating classical ions or as a single, "non-classical" bridged species.

Non-Classical Carbocation Postulates and σ-Bond Participation

The classical view proposed that the 2-norbornyl cation is a dynamic equilibrium between two enantiomeric classical carbocations, interconverting through a Wagner-Meerwein rearrangement (Figure 1). sci-hub.st In this model, the positive charge resides on a single carbon atom at any given instant.

In contrast, the non-classical hypothesis, championed by Saul Winstein, postulated a single, symmetrical, and bridged species where the positive charge is delocalized over three carbon atoms (C1, C2, and C6). sci-hub.st This delocalization involves the participation of the C1-C6 sigma (σ) bond in a three-center, two-electron bond. sci-hub.st This "σ-bond participation" or anchimeric assistance results in a hypovalent structure, often depicted with partial bonds, that is significantly more stable than either of the hypothetical classical structures. sci-hub.st For decades, this debate was fiercely contested, but compelling evidence from various experimental and theoretical studies eventually led to the widespread acceptance of the non-classical structure. The definitive proof came from the X-ray crystallographic analysis of a stable salt of the 2-norbornyl cation, which confirmed the bridged, non-classical geometry. chegg.com

Classical vs. Non-Classical Norbornyl CationFigure 1: Comparison of the classical (rapidly equilibrating) and non-classical (σ-bridged) structures of the 2-norbornyl cation.

Evidence from Solvolysis Rates and Product Stereochemistry

A cornerstone of the evidence supporting the non-classical cation comes from solvolysis rate studies of 2-norbornyl derivatives. During acetolysis (solvolysis in acetic acid), exo-2-norbornyl brosylate reacts 350 times faster than its endo isomer. pnas.org This dramatic rate enhancement for the exo isomer is attributed to anchimeric assistance. The C1-C6 σ-bond is perfectly positioned anti-periplanar to the leaving group in the exo position, allowing it to participate in the ionization step and directly form the stabilized non-classical cation. sci-hub.st In the endo isomer, the leaving group is sterically hindered from receiving such assistance. ias.ac.in

Furthermore, the stereochemistry of the products is highly revealing. Solvolysis of either the exo or the endo starting material yields almost exclusively the exo-substituted product. datapdf.com This outcome is explained by the structure of the symmetrical, bridged non-classical cation intermediate. The incoming nucleophile attacks from the less sterically hindered exo face, away from the C-7 methylene (B1212753) bridge, leading to the observed product selectivity.

Table 1: Relative Solvolysis Rates of Norbornyl Derivatives. This table illustrates the significant rate difference between the solvolysis of exo and endo isomers, a key piece of evidence for σ-bond participation. Data sourced from pnas.orgcdnsciencepub.com.

Isomerization Pathways of the 2-Norbornyl Carbocation

While the 2-norbornyl cation is stabilized by non-classical interactions, it is not the most stable C₇H₁₁⁺ isomer. Under certain conditions, particularly in the gas phase, it can undergo complex rearrangements to form more stable structures. datapdf.comcdnsciencepub.com Computational and experimental studies have shown that the 2-norbornyl cation can isomerize to the 1,3-dimethylcyclopentenyl cation, which is the global minimum on the C₇H₁₁⁺ potential energy surface. datapdf.com

The mechanism for this isomerization is not a simple ring-opening at the non-classical center. Instead, it involves a series of intricate rearrangement pathways, with some routes initiated by the cleavage of the C3–C4 bond. cdnsciencepub.com Quantum chemical calculations have revealed a vast network of over 100 interconnected pathways, highlighting the complex reactivity of this carbocation system. pnas.orgcdnsciencepub.com

Nucleophilic Reactivity of the Hydroxyl Group in this compound

The hydroxyl group of this compound is a secondary alcohol, and its oxygen atom possesses lone pairs of electrons, making it a potent nucleophile. This allows it to participate in a variety of characteristic reactions, including the formation of esters and ethers and reactions with a range of electrophiles.

Formation of Esters and Ethers

Like other alcohols, this compound readily undergoes esterification. It can be converted to its corresponding ester by reaction with acyl chlorides or acid anhydrides in the presence of a base like triethylamine (B128534) or pyridine. For example, it reacts with 4-nitrobenzoyl chloride to form the corresponding 4-nitrobenzoate (B1230335) ester. Another method is enzyme-catalyzed transesterification, where racemic this compound can be partially transesterified with an ester like 2,2,2-trichloroethyl butyrate in the presence of a lipase.

Ether formation can be accomplished via methods such as the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether.

Reactions with Electrophiles

The nucleophilic hydroxyl group readily attacks various electrophiles. A fundamental reaction is protonation by an acid to form an oxonium ion, which is a key step in acid-catalyzed dehydration or rearrangement reactions.

More complex electrophiles also react. In the Ritter reaction, the alcohol reacts with a nitrile (e.g., acetonitrile) in the presence of a strong acid like sulfuric acid. This reaction involves the formation of a carbocation intermediate, which is then trapped by the nitrile, ultimately yielding an N-substituted amide after hydrolysis. The reaction with endo-2-ethynyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol is accompanied by skeletal rearrangements.

The alcohol can also react with sulfonyl chlorides, such as p-methylbenzoyl chloride, in the presence of a base to form sulfonate esters. Furthermore, treatment with sodium azide (B81097) in a biphasic system with sulfuric acid can convert the alcohol into the corresponding azide, demonstrating the versatility of the hydroxyl group in nucleophilic substitution reactions.

Table 2: Summary of Selected Nucleophilic Reactions of the Hydroxyl Group in this compound. This table summarizes key transformations of the alcohol functionality.

Electrophilic Additions to Norbornene Scaffolds Leading to Bicyclo[2.2.1]heptan-2-ol Derivatives.

Electrophilic additions to the norbornene double bond are fundamental reactions that often proceed with high regio- and stereoselectivity, offering a direct route to functionalized bicyclo[2.2.1]heptane derivatives, including alcohols.

The epoxidation of norbornene and its derivatives to form oxiranes, which can subsequently be opened to yield diols or amino alcohols, is a well-studied reaction. The stereochemical outcome of this reaction is highly dependent on the substituents present on the norbornene skeleton.

Theoretical studies using density functional theory (DFT) have shown that the epoxidation of unsubstituted norbornene with peroxy acids preferentially occurs from the exo face. dnu.dp.ua This preference is attributed to steric hindrance from the C7 methylene bridge, which shields the endo face. However, the presence of substituents at the C7-syn position can dramatically alter this selectivity. dnu.dp.ua

For instance, a syn-7-hydroxy substituent can facilitate exo-epoxidation through hydrogen bonding with the attacking peroxy acid, stabilizing the transition state. dnu.dp.ua Conversely, sterically demanding groups like methyl or chlorine at the syn-7 position lead to a reversal in stereoselectivity, favoring the formation of endo-epoxides due to steric repulsion with the oxidant. dnu.dp.uaresearchgate.net The reaction of stereoisomeric N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)camphor-10-sulfonamides with peroxyphthalic acid demonstrates this principle. The exo stereoisomer yields the corresponding 5,6-epoxy derivative, while the endo isomer undergoes heterocyclization to form an azabrendane derivative. researchgate.net

The choice of oxidizing agent and reaction conditions also plays a crucial role. For example, the oxidation of N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)arenesulfonamides with monoperoxyphthalic acid primarily results in the formation of N-arylsulfonyl-exo-2-hydroxy-4-azatricyclo[4.2.1.03,7]nonanes (azabrendanes). researchgate.net However, in some cases, the corresponding exo-5,6-epoxy derivatives can be isolated. researchgate.net

Hydroboration-oxidation is a powerful two-step method for the anti-Markovnikov hydration of alkenes, providing a regioselective route to alcohols. In the context of norbornene, this reaction sequence is instrumental in synthesizing bicyclo[2.2.1]heptan-2-ol derivatives.

The hydroboration step involves the addition of a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), across the double bond of norbornene. This addition is highly stereoselective, with the boron atom preferentially attacking the less hindered exo face of the molecule. Subsequent oxidation of the resulting organoborane intermediate with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group, preserving the stereochemistry of the initial addition. This process predominantly yields the exo-isomer of bicyclo[2.2.1]heptan-2-ol.

While the exo product is typically favored due to steric control, modifications to the reaction conditions, such as solvent polarity and temperature, can influence the endo/exo selectivity. Furthermore, enantioselective hydroboration can be achieved using chiral rhodium catalysts, leading to optically pure bicyclic lactones after a tandem oxidation/Baeyer-Villiger reaction. lookchem.com

Transition Metal-Catalyzed Transformations of Norbornene and its Derivatives.

The strained nature of the norbornene double bond makes it an excellent substrate for a variety of transition metal-catalyzed reactions. These transformations enable the efficient construction of complex molecular architectures from simple starting materials.

Palladium catalysis has been extensively utilized for the functionalization of norbornene and its derivatives. A notable example is the palladium/norbornene-catalyzed C-H/N-H cycloaddition of carbazoles with 2-halobenzoic acid derivatives, which provides an expeditious route to important carbazole-containing molecules. rsc.orgresearchgate.net Mechanistic studies suggest the involvement of a six-membered spiropalladacycle intermediate. rsc.org This type of cooperative catalysis allows for the functionalization of both the ortho and ipso positions of aryl halides in a single transformation. researchgate.net

The general mechanism for palladium/norbornene cooperative catalysis typically involves the oxidative addition of an aryl halide to a Pd(0) species, followed by migratory insertion of norbornene to form an aryl-norbornyl palladacycle intermediate. nih.govnih.gov This intermediate can then undergo further reactions. The activation barrier for norbornene migratory insertion has been found to be in the range of 17-18 kcal/mol. nih.gov

Nickel catalysis has emerged as a powerful tool for the difunctionalization and carboacylation of norbornene derivatives. These reactions allow for the simultaneous introduction of two different functional groups across the double bond.

Nickel-catalyzed three-component difunctionalization reactions have been developed, for instance, coupling norbornene derivatives with alkynes and organoboronic acids. beilstein-journals.orgnih.gov While generally successful, the yields can be diminished with electron-deficient arylboronic acids or certain alkyne substrates. nih.gov Similarly, intermolecular three-component carboacylation of norbornenes has been achieved using imides and tetraarylborates, a process triggered by C-N bond activation. beilstein-journals.orgnih.gov The catalytic cycle is proposed to involve the oxidative addition of the imide to a Ni(0) catalyst, followed by migratory insertion of the norbornene, transmetalation, and reductive elimination. beilstein-journals.org

These nickel-catalyzed reactions can proceed through either a classic two-electron pathway, involving migratory insertion, or a radical mechanism. nih.gov The choice of pathway can influence the regioselectivity of the functionalization. nih.gov

Understanding the mechanism of metal-mediated norbornene insertions is crucial for designing new and efficient catalytic systems. Kinetic and theoretical studies have provided valuable insights into these processes.

Mechanistic studies of nickel-catalyzed Catellani-type reactions, which have traditionally been the domain of palladium, have revealed surprising pathways. nih.gov For instance, the formation of a nickelacycle intermediate can proceed through an outer-sphere concerted metalation-deprotonation pathway. nih.gov

The following table summarizes key findings from mechanistic and reactivity studies of this compound systems and related norbornene derivatives.

Reaction TypeCatalyst/ReagentKey Findings
Epoxidation Peroxy acidsStereoselectivity is controlled by substituents at the C7-syn position. Exo-attack is generally favored unless sterically hindered. dnu.dp.uaresearchgate.net
Hydroboration-Oxidation BH₃·THF, H₂O₂/NaOHPredominantly yields the exo-alcohol due to steric control during borane addition.
Pd-Catalyzed C-H/N-H Cycloaddition Pd(OAc)₂Proceeds via a six-membered spiropalladacycle intermediate. rsc.org
Ni-Catalyzed Difunctionalization Ni(0) complexesEnables three-component coupling of norbornenes with alkynes and organoboronic acids. beilstein-journals.orgnih.gov
Ni-Catalyzed Carboacylation Ni(0) complexesUtilizes C-N bond activation of imides to initiate the reaction cascade. beilstein-journals.orgnih.gov
Metal-Mediated Norbornene Insertion Pd(II) and Ni(II) complexesMechanistic pathways can involve two-electron processes or radical intermediates, influencing selectivity. nih.govnih.govmdpi.com

Rearrangement Reactions in the Bicyclo[2.2.1]heptane System

The rigid and strained bicyclo[2.2.1]heptane framework, characteristic of this compound, is prone to a variety of skeletal transformations, particularly under conditions that generate carbocationic intermediates. These rearrangements are driven by the release of ring strain and the formation of more stable carbocationic species.

Pinacol-Type Rearrangements and Related Carbocationic Processes

Pinacol (B44631) and related rearrangements are classic examples of carbocation-mediated 1,2-shifts. In the bicyclo[2.2.1]heptane system, these processes are often intertwined with Wagner-Meerwein rearrangements, which are characteristic of this strained bicyclic structure. The generation of a carbocation at the C-2 position of an this compound derivative can trigger a cascade of rearrangements to yield thermodynamically more stable products.

A key feature of the bicyclo[2.2.1]heptyl system is the propensity for the 6,1-hydride shift and the Wagner-Meerwein rearrangement, which involves the migration of the C1-C6 bond to the C2 carbon. These rearrangements are fundamental in understanding the reactivity of norbornyl systems. nih.gov The stability of the resulting carbocation often dictates the final product distribution. For instance, the formation of a tertiary carbocation is generally favored over a secondary one.

A notable example of a carbocation-driven rearrangement is the reaction of 2-exo-benzylbicyclo[2.2.1]heptan-2-endo-ol with fluorosulfonic acid at low temperatures. This reaction leads to a quantitative formation of the 6-phenylbicyclo[3.2.1]octan-6-yl cation. Deuterium labeling studies have unambiguously shown that this transformation proceeds through a methylene migration (C3 migration) rather than a bridgehead migration (C1 migration), resulting in a ring expansion. acs.org

While classical pinacol rearrangements involve 1,2-diols, semipinacol rearrangements, where one of the hydroxyl groups is replaced by a good leaving group, are also prevalent. These reactions proceed through a similar carbocationic intermediate, leading to skeletal reorganization. masterorganicchemistry.comresearchgate.net The migratory aptitude of different groups and the stereoelectronic requirements of the transition state play a crucial role in determining the outcome of these rearrangements. In the context of the bicyclo[2.2.1]heptane system, the rigid framework imposes strict stereochemical constraints on these rearrangements.

Research on related bicyclic systems, such as those containing a 7-oxabicyclo[2.2.1]heptane core, has shown that nitrosation of endo-aminomethyl derivatives can lead to ring expansion, forming bicyclo[3.2.1]octane structures. This highlights the tendency of the bicyclic framework to undergo rearrangement to alleviate strain. researchgate.net

The table below summarizes the general principles of carbocationic rearrangements in the bicyclo[2.2.1]heptane system.

Rearrangement TypeDriving ForceKey IntermediatesInfluencing Factors
Wagner-MeerweinRelief of ring strain, formation of more stable carbocationNon-classical carbocations (norbornyl cation)Stereochemistry of the starting material, nature of substituents
Pinacol/SemipinacolFormation of a stable carbonyl groupCarbocation adjacent to an oxygen atomMigratory aptitude of substituents, stereoelectronics
Ring ExpansionRelief of strain in the bicyclo[2.2.1]heptane ringBridged carbocationsPosition and nature of substituents, reaction conditions

Rearrangements in Diels-Alder Adducts

This compound and its derivatives are often synthesized via the Diels-Alder reaction, a powerful tool for the formation of the bicyclo[2.2.1]heptane skeleton. The adducts formed in these reactions can themselves undergo subsequent rearrangements, particularly when catalyzed by Lewis or Brønsted acids. cdnsciencepub.comscielo.br

A sequential Diels-Alder reaction followed by a rearrangement sequence has been developed for the synthesis of various functionalized bicyclo[2.2.1]heptanes. The nature of the rearrangement and the final product are highly dependent on the substitution pattern of the diene and dienophile used in the initial cycloaddition. acs.orgnih.govu-szeged.hu For example, the reaction between 1,3-butadienes and α,β-unsaturated aldehydes can be directed to yield bicyclo[2.2.1]heptanone derivatives through a series of 1,2-shifts in the initially formed Diels-Alder adduct. nih.gov

The reaction of cyclopentadiene with substituted dienophiles often leads to a mixture of endo and exo adducts. The ratio of these isomers can be influenced by the reaction conditions, including the use of a catalyst. Subsequent acid-catalyzed rearrangement of these adducts can lead to a variety of bicyclic products.

The following table provides examples of product distributions in Diels-Alder reactions involving cyclopentadiene and subsequent rearrangements.

DieneDienophileCatalyst/ConditionsProduct(s)Product Ratio/YieldReference(s)
CyclopentadieneMethyl acrylateBenzene, 18°C, 16hMixture of endo and exo cycloadducts from 1- and 2-substituted cyclopentadiene isomersComplex mixture msu.edu
Cyclopentadiene5-(Benzyloxymethyl)cyclopentadieneAlCl₃, -55°Cendo and exo cycloadducts of the 5-substituted isomer89% endo, 7% exo nih.gov
2,3-Dimethyl-1,3-butadieneMethacroleinMeAlCl₂1,3,4-Trimethylbicyclo[2.2.1]heptan-2-oneNot specified nih.gov
CyclopentadieneAzodibenzoylThermal isomerizationcis-Bicyclic oxadiazineQuantitative cdnsciencepub.comnih.gov

Exo/Endo Stereoselectivity in Reactions of Bicyclo[2.2.1]heptane Derivatives.

The stereochemical outcome of reactions at the C2 position of the bicyclo[2.2.1]heptane (also known as norbornane) system is a classic example of stereoselectivity in organic chemistry. The formation of either the exo or endo isomer is highly dependent on the reaction conditions and the nature of the reactants.

Origin and Factors Influencing Stereochemical Outcomes.

The preference for exo or endo attack in reactions involving the norbornane skeleton is primarily governed by a combination of steric and electronic factors. In many addition reactions to the norbornene double bond, the exo product is predominantly formed. This preference is often attributed to the greater steric hindrance on the endo face, caused by the C5 and C6 hydrogens.

However, in the reduction of bicyclo[2.2.1]heptan-2-one (norcamphor) to bicyclo[2.2.1]heptan-2-ol, the stereochemical outcome is more nuanced. The approach of a hydride reagent to the carbonyl group can be influenced by several factors:

Torsional Strain: In the transition state, the developing C-H bond can experience torsional strain with adjacent bonds. The exo approach is generally favored as it leads to a more staggered conformation in the transition state, whereas the endo approach results in a more eclipsed arrangement.

Steric Hindrance: The steric bulk of the reducing agent plays a crucial role. Less hindered reagents can approach from the more sterically demanding endo face to a greater extent, leading to a higher proportion of the exo alcohol. Conversely, bulkier reducing agents will preferentially attack from the less hindered exo face, yielding the endo alcohol as the major product.

Electronic Effects: The presence of substituents on the bicyclic framework can exert electronic effects that influence the trajectory of the incoming nucleophile.

Catalyst and Solvent Effects: The choice of catalyst and solvent can significantly alter the stereochemical course of a reaction. For instance, in Diels-Alder reactions, the use of Lewis acid catalysts can influence the exo/endo ratio. caltech.edu In hydroarylation reactions of norbornene, the choice of catalyst and additives has been shown to dramatically shift the selectivity towards the typically less favored endo product. nih.gov

Diastereomeric Ratios and Separation Strategies.

The ratio of exo to endo diastereomers obtained in a reaction is a critical parameter that dictates the efficiency of a synthetic process. For example, the reduction of norcamphor (B56629) with different reducing agents yields varying diastereomeric ratios of the corresponding alcohols.

Reducing AgentReaction Conditionsendo:exo RatioReference
NaBH4Ethanol, 0 °C86:14 caltech.edu
LiAlH4Tetrahydrofuran, 0 °C90:10 acs.org

Given the different physical and chemical properties of the exo and endo diastereomers, their separation can often be achieved using standard laboratory techniques. These include:

Column Chromatography: This is a widely used method for separating diastereomers on a preparative scale. The differential adsorption of the isomers on a stationary phase allows for their effective separation. For instance, the separation of endo- and exo-isomers of substituted bicyclo[2.2.1]heptan-2-ols has been successfully achieved using silica (B1680970) gel column chromatography. caltech.edudss.go.th

Fractional Crystallization: In cases where the diastereomers are crystalline and have sufficiently different solubilities, fractional crystallization can be an effective separation method.

Enzymatic Resolution: This technique utilizes the stereoselectivity of enzymes to differentiate between diastereomers. For example, lipases have been employed for the kinetic resolution of racemic this compound through transesterification, allowing for the separation of the enantiomers. google.com

Enantiomeric Purity and Absolute Configuration Assignment.

For chiral molecules like this compound, determining the enantiomeric purity and assigning the absolute configuration are of paramount importance, especially in the context of asymmetric synthesis and pharmaceutical applications.

Derivatization for Chiral Analysis.

A common strategy for determining the enantiomeric purity of chiral alcohols is to convert them into a mixture of diastereomers by reaction with a chiral derivatizing agent. These diastereomers can then be separated and quantified using achiral chromatographic techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Several chiral derivatizing agents have been effectively used for the analysis of bicyclo[2.2.1]heptane-based alcohols. A study on the gas chromatographic determination of the absolute configuration of secondary alcohols with a 7-carboxybicyclo[2.2.1]heptane skeleton demonstrated the efficacy of this approach. tandfonline.com In this study, the resolution of the endo alcohol was satisfactorily achieved by derivatization with (R)-(-)-1-(1-naphthyl)ethyl isocyanate. tandfonline.com

Chiral Derivatizing AgentAnalytical TechniqueApplicationReference
(R)-(-)-1-(1-Naphthyl)ethyl isocyanateGas Chromatography (GC)Resolution of endo-alcohols in the bicyclo[2.2.1]heptane series. tandfonline.com
(R)-(+)-α-MethylbenzylamineGas Chromatography (GC)Resolution of keto acids in the bicyclo[2.2.1]heptane series. tandfonline.com
O-acetylmandelatesNMR SpectroscopyDetermination of enantiomeric ratios of norborn-5-en-2-ols.

X-ray Crystallography for Unequivocal Stereochemical Confirmation.

While spectroscopic and chromatographic methods provide valuable information about the stereochemistry of a molecule, X-ray crystallography stands as the definitive method for the unequivocal determination of the absolute configuration of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional map of the electron density can be generated, revealing the precise arrangement of atoms in space.

Although a crystal structure of the parent this compound may not be readily available in the literature, the stereochemistry of numerous derivatives has been unambiguously confirmed using this technique. For instance, the structures of 3-exo-chloro-6-exo-nitrobicyclo[2.2.1]heptan-2-endo-ol and its exo-alcohol counterpart have been determined by X-ray crystallography. rsc.org Furthermore, the stereochemistry of an exo-7-methyl-7-azabicyclo[2.2.1]heptan-2-ol was unequivocally confirmed by X-ray crystallography, providing a solid reference for related bicyclic systems. nih.gov The absolute configuration of (+)-bicyclo[2.2.1]heptan-2-one was established through the X-ray structure of a chiral precursor, 2-chlorobicyclo[2.2.1]hept-5-ene-exo-2-carboxamide, which was in turn correlated to (+)-endo-bicyclo[2.2.1]heptan-2-ol. wpmucdn.com These studies underscore the power of X-ray crystallography in providing a solid foundation for the assignment of stereochemistry in the bicyclo[2.2.1]heptane series.

Spectroscopic and Structural Elucidation of Endo Bicyclo 2.2.1 Heptan 2 Ol and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of organic molecules, including bicyclic systems like endo-Bicyclo[2.2.1]heptan-2-ol. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced two-dimensional techniques, a complete picture of the molecular framework can be constructed.

The ¹H and ¹³C NMR spectra of this compound exhibit characteristic chemical shifts that are indicative of its rigid bicyclic structure and the endo stereochemistry of the hydroxyl group. The chemical shifts for the parent compound and its analogues provide valuable information about the electronic environment of each nucleus. For instance, in the ¹H NMR spectrum of (1R,2S,4S)-2-(4-(dimethylamino)phenyl)bicyclo[2.2.1]heptan-2-ol, specific proton signals can be assigned to the bicyclic framework and the substituted phenyl ring. rsc.org Similarly, the ¹³C NMR spectrum provides distinct signals for each carbon atom, with their chemical shifts influenced by their hybridization and proximity to electronegative atoms or functional groups. rsc.org

Interactive Table: ¹H and ¹³C NMR Chemical Shift Data for this compound Analogues

CompoundNucleusChemical Shift (ppm)
(1R,2S,4S)-2-(4-(dimethylamino)phenyl)bicyclo[2.2.1]heptan-2-ol rsc.org¹H7.57-7.21 (m, 2H), 7.00–6.59 (m, 2H), 3.51 (s, 1H), 2.90 (s, 6H), 2.44 (d, J = 3.7 Hz, 1H), 2.32–2.20 (m, 3H), 1.63–1.53 (m, 1H), 1.53–1.47 (m, 1H), 1.45–1.35 (m, 3H), 1.23 (ddt, J = 9.7, 3.3, 1.6 Hz, 1H)
rel-(1S,2R,4S)-2-(4-(dimethylamino)phenyl)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol rsc.org¹H7.34 (d, J = 8.90 Hz, 2H), 6.69 (d, J = 8.87 Hz, 2H), 3.23 (s, 1H), 2.89 (s, 6H), 2.23–2.11 (m, 1H), 1.87-1.67 (m, 1H), 1.58 (dt, J = 14.0, 2.3 Hz, 1H), 1.54–1.43 (m, 2H), 1.33 (dd, J = 13.3, 11.9 Hz, 1H), 1.23 (s, 3H), 0.95–0.89 (m, 1H), 0.92 (d, J = 6.3 Hz, 3H), 0.91 (s, 3H)
rel-(1S,2R,4S)-2-(4-(dimethylamino)phenyl)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol rsc.org¹³C149.3, 140.0, 125.7, 112.4, 73.5, 50.7, 48.7, 48.0, 40.9, 35.0, 32.0, 28.1, 24.6, 23.0

To unambiguously assign the complex NMR spectra of bicyclic systems, a variety of two-dimensional (2D) NMR experiments are employed. science.gov

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons in the molecule. sdsu.edu

TOCSY (Total Correlation Spectroscopy) : TOCSY extends the correlations beyond directly coupled protons to include all protons within a spin system.

HSQC (Heteronuclear Single Quantum Coherence) : This heteronuclear correlation experiment maps protons to their directly attached carbons (¹H-¹³C), providing a clear correlation between the proton and carbon skeletons. sdsu.educreative-biostructure.com

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is crucial for establishing long-range connectivity, showing correlations between protons and carbons that are two or three bonds apart. sdsu.educreative-biostructure.com This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that two protons are close in space, which is invaluable for determining the stereochemistry, such as the endo or exo configuration of substituents on the bicyclo[2.2.1]heptane framework. For example, NOESY experiments can be used to confirm the endo orientation of the hydroxyl group in this compound by observing correlations between the proton on the hydroxyl-bearing carbon and specific protons on the bicyclic ring.

The combined application of these 2D NMR techniques allows for a comprehensive and unambiguous assignment of all proton and carbon signals, confirming the constitution and stereochemistry of this compound and its analogues. science.govescholarship.org

Vibrational Spectroscopy (IR, Raman) in Characterization and Mechanistic Studies

The IR spectrum of this compound is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the bicyclic framework typically appear in the 2850-3000 cm⁻¹ region. google.com The C-O stretching vibration can be observed in the fingerprint region, typically around 1000-1200 cm⁻¹.

Raman spectroscopy offers complementary information to IR spectroscopy. researchgate.net It is particularly sensitive to non-polar bonds and can be used to study the skeletal vibrations of the bicyclo[2.2.1]heptane ring system. acs.org Low-frequency internal vibrations of norbornane (B1196662) and its derivatives have been studied using inelastic incoherent neutron scattering (IINS), which provides data comparable to the far-IR and Raman spectra. aip.org

In mechanistic studies, vibrational spectroscopy can be used to monitor the progress of reactions involving this compound, such as oxidation or esterification, by observing the appearance or disappearance of characteristic vibrational bands.

Interactive Table: Characteristic IR Absorption Frequencies for Bicyclo[2.2.1]heptane Derivatives

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
AldehydeC-H Stretch2710 - 2730 google.com
AldehydeC=O Stretch1725 google.com
EthylideneC-H Stretch3009 google.com
EthylideneC=C Stretch1665 google.com
VinylC-H Stretch3050 google.com
VinylC=C Stretch1630 google.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. nist.gov The mass spectrum of this compound provides a wealth of information about its molecular formula and structural features. acs.orgscilit.com

The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the compound (112.17 g/mol for C₇H₁₂O). nist.gov The fragmentation of bicyclic alcohols like this compound follows characteristic pathways. acs.org A common fragmentation is the loss of a water molecule (H₂O) from the molecular ion, resulting in a significant peak at m/z 94. scilit.com Another prominent fragmentation involves the retro-Diels-Alder reaction of the bicyclic system, which can lead to the formation of cyclopentadiene (B3395910) and other characteristic fragments. aip.org

The analysis of the fragmentation patterns of deuterated analogues can provide further insights into the fragmentation mechanisms. acs.org For instance, the mass spectra of various bicyclic alcohols have been studied to understand the rearrangement processes that occur in the mass spectrometer. acs.orgacs.org

Interactive Table: Key Mass Spectral Fragments for Bicyclo[2.2.1]heptan-2-ol and Analogues

CompoundMolecular Ion (m/z)Key Fragments (m/z)Reference
Bicyclo[2.2.1]heptan-2-ol11294, 81, 67, 57 nist.govacs.org
Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, formate, (1R-endo)-182136, 121, 95, 93, 41 nih.gov

X-ray Diffraction for Solid-State Structure and Bond Length Analysis

X-ray diffraction is an unparalleled technique for determining the precise three-dimensional structure of a crystalline solid, providing accurate measurements of bond lengths, bond angles, and torsional angles. For this compound and its analogues that can be obtained in crystalline form, X-ray crystallography offers a definitive structural proof.

The crystal structure of a bicyclo[2.2.1]heptane derivative reveals the rigid, strained nature of the bicyclic framework. nih.gov For example, the crystal structure of (1R)-5-endo-acetyl-2-exo,3-endo-dibenzoyloxybicyclo[2.2.1]heptane has been determined, providing detailed information about its solid-state conformation. rsc.org Similarly, X-ray crystallography has been used to elucidate the structures of various functionalized bicyclo[2.2.1]heptane derivatives, confirming the stereochemistry of substituents and revealing intermolecular interactions such as hydrogen bonding in the crystal lattice. ubc.cawpmucdn.com

The structural parameters obtained from X-ray diffraction, such as the bond lengths and angles within the bicyclic system, can be compared with those of other norbornane derivatives to understand the effects of substituents on the ring geometry. kcl.ac.uk

Interactive Table: Selected Bond Lengths from X-ray Crystal Structures of Bicyclo[2.2.1]heptane Analogues

CompoundBondBond Length (Å)Reference
N-Boc-2,5-diaza-bicyclo[2.2.1]heptane ditrifluoroacetateN1–C21.47 vulcanchem.com
N-Boc-2,5-diaza-bicyclo[2.2.1]heptane ditrifluoroacetateC5–N21.43 vulcanchem.com
N-Boc-2,5-diaza-bicyclo[2.2.1]heptane ditrifluoroacetateC1–C61.54 vulcanchem.com

Theoretical and Computational Chemistry Studies on Endo Bicyclo 2.2.1 Heptan 2 Ol Systems

Quantum Chemical Calculations of Electronic Structure and Energetics.

Quantum chemical calculations have become an indispensable tool for understanding the intricate details of chemical reactions and molecular properties at the atomic level. For systems related to endo-bicyclo[2.2.1]heptan-2-ol, these methods have been applied to investigate reaction mechanisms, transition states, and conformational landscapes.

Density Functional Theory (DFT) has been widely utilized to study the reaction mechanisms involving bicyclo[2.2.1]heptane systems due to its favorable balance of accuracy and computational cost. numberanalytics.com DFT calculations have been instrumental in examining the solvolysis of norbornyl derivatives, a classic reaction in physical organic chemistry. For instance, theoretical modeling of the solvolysis of exo- and endo-norbornyl brosylates in acetic acid has confirmed that the reaction pathway is highly dependent on the stereochemistry of the leaving group. acs.orgnih.gov

Recent studies employing DFT have also explored other reactions, such as the intramolecular heterocyclization of N-substituted endo-5-aminomethyl-exo-2,3-epoxybicyclo[2.2.1]heptanes, with the BHandHLYP/6-31G(d) level of theory being used to study the reaction mechanism. researchgate.net Furthermore, the stereochemistry of the epoxidation of bicyclo[2.2.1]hept-2-ene has been investigated using DFT, revealing that the formation of endo-epoxides can be favored under certain conditions due to steric repulsion. researchgate.net These applications highlight the power of DFT in elucidating complex reaction pathways and stereochemical outcomes.

The calculation of transition state (TS) structures and their corresponding activation barriers is crucial for understanding reaction kinetics. Computational studies have successfully located and characterized the transition states for various reactions involving the bicyclo[2.2.1]heptane framework. In the context of the 2-norbornyl cation, calculations have shown that the transition state for the interconversion between the 2-norbornyl and 3-norbornyl cations involves a 3,2-proton shift, with a calculated activation energy of 10.9 kcal/mol. worldscientific.com

Molecular dynamics simulations of the solvolysis of endo-norbornyl brosylate have indicated that σ-bridging in the transition state does not occur, in contrast to the exo isomer. acs.orgnih.gov This difference in transition state structure explains the significant rate difference between the two isomers. For the epoxidation of bicyclo[2.2.1]hept-2-ene, DFT calculations at the UBHandHLYP/6-31G(d) level have been used to locate the first-order saddle points representing the transition states for the formation of epoxynorbornanes. researchgate.net The calculated activation energy for the formation of the exo-epoxide was found to be 13.13 kJ/mol higher than for the corresponding endo-isomer, primarily due to greater deformation energy in the transition state leading to the endo product. researchgate.net

ReactionComputational MethodCalculated Activation BarrierReference
2-Norbornyl to 3-Norbornyl Cation RearrangementNot Specified10.9 kcal/mol worldscientific.com
Epoxidation of Bicyclo[2.2.1]hept-2-ene (exo vs. endo)UBHandHLYP/6-31G(d)13.13 kJ/mol (exo higher) researchgate.net

Conformational analysis and molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior, including conformational changes and solvent effects. MD simulations have been performed on the solvolysis of exo- and endo-norbornyl brosylate in acetic acid to model the original Winstein–Trifan experiment. acs.orgnih.gov These simulations have shed light on the timing of bond-breaking and bond-forming events during the reaction.

Furthermore, MD simulations of the norbornyl cation in solution show typical vibrations due to zero-point and thermal energies, with no tendency to sample localized "classical cation" geometries. acs.orgnih.gov For related systems, such as 2-(2-azabicyclo[2.2.1]heptan-2-yl)ethanol, molecular dynamics simulations have revealed two energetically accessible conformers, an endo-alcohol and an exo-alcohol, separated by an energy barrier of 12.3 kJ/mol. These computational techniques are essential for understanding the flexibility and dynamic behavior of these rigid bicyclic systems in different environments.

Computational Modeling of the Norbornyl Cation.

The 2-norbornyl cation is a cornerstone in the study of non-classical ions, and computational chemistry has been pivotal in resolving the decades-long debate about its structure. github.ioucla.edu

The central feature of the non-classical 2-norbornyl cation is the presence of a three-center two-electron (3c-2e) bond, resulting in a bridged or σ-delocalized structure. github.io Computational studies have consistently supported this non-classical structure as a minimum on the potential energy surface. github.io High-level quantum chemical calculations, including MP2 and DFT methods, have confirmed the bridged geometry of the 2-norbornyl cation. worldscientific.comnih.gov

Molecular dynamics simulations have further solidified the non-classical picture, showing that in the solvolysis of the exo-norbornyl sulfonate, the non-classical cation is formed extremely rapidly, within femtoseconds of C-O bond cleavage. github.io Once formed, the cation maintains its non-classical structure in solution. github.io The stability of this non-classical structure has been attributed to factors such as the specific substitution pattern and the rigidity of the bicyclic framework, which disfavors alternative classical structures. cdnsciencepub.com The culmination of these computational efforts, alongside experimental evidence like the X-ray crystal structure, has provided a definitive characterization of the non-classical nature of the 2-norbornyl cation. nih.gov

Computational MethodKey FindingReference
HF/6-31G(d)Symmetric structure is a minimum on the potential energy surface. github.io
B3LYP, MP2Supports the non-classical form in the stable-ion condition. worldscientific.com
MP2(FC)/def2-QZVPPCalculated structure agrees well with X-ray crystal structure. nih.gov
Ab initio molecular dynamicsNon-classical cation forms within 9 fs of C-O bond cleavage for the exo isomer. github.io

A critical test for any proposed chemical structure is its ability to reproduce experimentally observed spectroscopic data. Computational methods have been successfully employed to predict spectroscopic signatures for the norbornyl cation, providing further evidence for its non-classical structure. The prediction of ¹³C NMR chemical shifts is a powerful tool for structure elucidation. researchgate.netnih.gov

For the 2-norbornyl cation, the predicted ¹³C NMR spectrum for the non-classical structure shows excellent agreement with the experimental spectrum, which famously displays equivalence of the C1 and C2 carbons at low temperatures. github.io This equivalence is a direct consequence of the bridged, symmetric nature of the non-classical ion. In contrast, a rapidly equilibrating pair of classical cations would be expected to show different spectral features. github.io Beyond NMR, computational chemistry has also been used to compare the theoretical and experimental infrared (IR) spectra of the 2-norbornyl cation, further validating the non-classical model. nih.gov The development of accurate computational protocols for predicting NMR chemical shifts, often employing DFT with methods like GIAO (Gauge-Including Atomic Orbitals), has become a standard procedure in structural chemistry. researchgate.netresearchgate.net

Predictive Approaches for Stereoselectivity and Regioselectivity

Theoretical and computational chemistry have become indispensable tools for predicting the outcomes of chemical reactions, offering insights into the complex factors that govern stereoselectivity and regioselectivity in systems such as this compound. These predictive approaches not only rationalize experimental observations but also guide the design of new synthetic routes, minimizing trial-and-error in the laboratory. By modeling reaction pathways, transition states, and molecular properties, computational methods provide a quantitative understanding of selectivity.

The prediction of stereoselectivity and regioselectivity in bicyclic systems is challenging due to the intricate interplay of steric and electronic effects, as well as conformational flexibility. numberanalytics.com Computational tools, ranging from semi-empirical methods to high-level ab initio and Density Functional Theory (DFT) calculations, have been employed to address these challenges. numberanalytics.comcsmres.co.uk These methods allow for the exploration of potential energy surfaces, providing a detailed picture of the factors that control reaction outcomes. numberanalytics.com

Predictive Models for Stereoselectivity

The rigid framework of the bicyclo[2.2.1]heptane system imposes significant steric constraints that influence the direction of reagent attack, making it a prime candidate for computational studies of stereoselectivity. Theoretical calculations are frequently used to determine the predominant conformations of reactants and the transition state energies for different stereochemical pathways. acs.org

One of the key factors in predicting stereoselectivity is the analysis of transition state geometries and energies. For nucleophilic additions to carbonyl derivatives of bicyclo[2.2.1]heptane, models like the Felkin-Anh model can be computationally investigated. For instance, in a study on nucleophilic addition to 2,3-bis(trifluoromethyl)bicyclo[2.2.1]heptan-7-one, theoretical calculations and bond model analysis based on orbital phase continuity were used to explain the diastereoselectivity. chemrxiv.org This approach considers the cyclic orbital interaction between the nucleophile, the carbonyl group, and adjacent sigma bonds to predict the favored direction of attack. chemrxiv.org

In the context of reductions of bicyclic ketones, computational methods can predict the facial selectivity of hydride attack. The relative energies of the transition states leading to the endo or exo alcohol products are calculated to determine the major product. These calculations often need to account for the nature of the reducing agent and any coordinating species, such as Lewis acids, which can alter the stereochemical outcome. researchgate.net

The table below summarizes some computational approaches used to predict stereoselectivity in reactions involving bicyclic systems.

Reaction TypeComputational MethodPredicted OutcomeBasis of Prediction
Nucleophilic addition to bicyclic ketonesOrbital phase analysis, DFTDiastereoselectivityAnalysis of frontier molecular orbitals (FMOs) and orbital interactions chemrxiv.org
Reduction of bicyclic ketonesDFT, ab initioEndo vs. exo product ratioTransition state energy calculations for different attack trajectories
Diels-Alder reactionsDFTEndo vs. exo selectivityAnalysis of secondary orbital interactions and steric hindrance in the transition state
Hydroboration-oxidationDFTExo selectivitySteric effects during the approach of the borane (B79455) reagent

Predictive Models for Regioselectivity

Computational chemistry provides powerful models for predicting the regioselectivity of reactions involving this compound and its derivatives. These predictions are often based on the analysis of the electronic structure of the molecule in its ground state or the relative energies of reaction intermediates and transition states.

For electrophilic additions to the double bond of precursors like bicyclo[2.2.1]hept-5-en-2-ol, Density Functional Theory (DFT) calculations, such as those using the B3LYP functional with a 6-31G* basis set, can be employed to model the electron density distribution. The site most susceptible to electrophilic attack is predicted to be the one with the highest electron density or the one that leads to the most stable carbocation intermediate.

In reactions involving enolates derived from bicyclo[2.2.1]heptan-2-one (the oxidized form of the title compound), computational methods like the semi-empirical AM1 method have been used to study the enolates' structure and stability. grafiati.com The calculated properties of these intermediates can help predict the regioselectivity of subsequent alkylation or other reactions. The site of deprotonation to form the enolate is itself a question of regioselectivity that can be addressed by calculating the relative acidities of the alpha-protons.

More advanced and automated methods for predicting regioselectivity are also being developed. For example, the RegioSQM method, which uses the semi-empirical PM3 method to calculate the free energies of protonated species, has been successful in predicting the regioselectivity of electrophilic aromatic substitution reactions. chemrxiv.org While developed for aromatic systems, the underlying principle of identifying the most nucleophilic center through computational means is broadly applicable.

The following table presents examples of computational approaches for predicting regioselectivity.

Reaction TypeComputational MethodPredicted OutcomeBasis of Prediction
Electrophilic addition to bicyclic alkenesDFT (e.g., B3LYP/6-31G*)Site of electrophilic attackAnalysis of electron density distribution and intermediate stability
Reactions of bicyclic enolatesAM1, DFTSite of alkylation/reactionCalculation of enolate stability and frontier molecular orbital analysis grafiati.com
Oxirane opening by aminolysisDFT (e.g., B3LYP/6-311+G(d,p))Regioselective ring openingCalculation of activation barriers and Gibbs free energies for competing pathways
Radical substitution reactionsLinear regression models, DFTSite of hydrogen abstractionCorrelation of reactivity with properties like partial charges and bond dissociation energies nih.gov

The continuous development of computational methodologies and the increasing power of computers promise even more accurate and reliable predictions of stereoselectivity and regioselectivity for complex molecules like this compound, facilitating more efficient and predictable organic synthesis. csmres.co.ukrsc.org

Applications of Endo Bicyclo 2.2.1 Heptan 2 Ol and Norbornane Scaffolds in Advanced Organic Synthesis

As Chiral Auxiliaries and Ligands in Asymmetric Catalysis

The inherent chirality and rigid structure of derivatives of endo-bicyclo[2.2.1]heptan-2-ol make them excellent candidates for use as chiral auxiliaries and ligands in asymmetric catalysis. These compounds can effectively control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.

Derivatives of this compound have been successfully employed as chiral auxiliaries in various asymmetric reactions. For instance, (1S,2S,4R)-7,7-dimethyl-1-phenylbicyclo[2.2.1]heptan-2-ol has been synthesized and evaluated as a chiral auxiliary in aza-Diels-Alder reactions, demonstrating good diastereoisomeric excess. researchgate.net Similarly, other this compound derivatives serve as valuable building blocks for creating chiral auxiliaries. evitachem.com The synthesis of highly enantiomerically enriched norbornane-type diamine derivatives has been achieved, and these have been tested as chiral catalysts in asymmetric additions. researchgate.net

Furthermore, the norbornene backbone, a close relative of the norbornane (B1196662) system, has been utilized in the synthesis of various novel chiral ligands. metu.edu.tr These ligands have shown promise in metal-catalyzed enantioselective C-C bond forming reactions. The development of chiral dinitrogen ligands has enabled asymmetric Pd/norbornene cooperative catalysis for assembling C-N axially chiral scaffolds. nih.gov

Table 1: Examples of this compound Derivatives in Asymmetric Catalysis

Derivative Application Reference
(1S,2S,4R)-7,7-dimethyl-1-phenylbicyclo[2.2.1]heptan-2-ol Chiral auxiliary in aza-Diels-Alder reactions researchgate.net
Norbornane-type diamines Chiral ligands in asymmetric diethylzinc (B1219324) addition researchgate.net
Chiral diol and diamine ligands with norbornene backbone Ligands in asymmetric epoxidation and aziridination reactions metu.edu.tr
Chiral biimidazoline (BiIM) dinitrogen ligand Ligand in asymmetric Pd/norbornene cooperative catalysis nih.gov

Building Blocks for Complex Molecular Architectures

The rigid and well-defined three-dimensional structure of the norbornane skeleton makes it an ideal starting point for the synthesis of complex, multi-cyclic molecules.

Synthesis of Bridged Polycyclic Ketones and Other Functionalized Ring Systems

This compound and its parent ketone, bicyclo[2.2.1]heptan-2-one (norcamphor), are versatile precursors for the synthesis of bridged polycyclic ketones and other functionally rich ring systems. wpmucdn.com A notable application is in the synthesis of enantiomerically pure bicyclo[2.2.1]hept-5-en-2-one, a key building block, from 2-chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide. researchgate.net The transformation of these bicyclic systems can lead to the formation of intricate molecular frameworks. ucl.ac.uk

Precursors for Bioactive Molecule Synthesis (e.g., carbocyclic nucleosides, constrained amines)

The norbornane scaffold is a key component in the synthesis of various bioactive molecules, particularly carbocyclic nucleosides. These nucleoside analogues, where the furanose ring is replaced by a carbocyclic system, often exhibit interesting biological properties. The synthesis of novel conformationally locked carbocyclic nucleosides derived from 5,5- and 6,6-bis(hydroxymethyl)bicyclo[2.2.1]heptan-2-ol has been reported. cas.cz The bicyclo[2.2.1]heptane ring in these structures acts as a conformationally locked carbapentofuranose or carbahexopyranose ring system. cas.cz

Furthermore, the synthesis of carbocyclic nucleoside analogues containing the bicyclo[2.2.1]hept-2-ene-2-methanol framework has been achieved through various synthetic routes, including the build-up of the purine (B94841) nucleobase on an amino group introduced to the scaffold. researchgate.netresearchgate.net The oxabicyclo[2.2.1]heptane system, a related scaffold, has also been used to create novel Northern locked carbocyclic nucleosides. acs.org These constrained analogues have shown potential as ligands for G protein-coupled receptors. acs.orgnih.gov Beyond nucleosides, norbornane derivatives are precursors to constrained amines and other bioactive compounds. researchgate.netbeilstein-journals.org

Intermediates in the Synthesis of Terpenes and Related Natural Products

The bicyclo[2.2.1]heptane framework is the core structure of several terpenes and related natural products. Borneol, a bicyclic organic compound and a type of terpene alcohol, is a prominent example. nih.govcymitquimica.com The synthesis of terpenes often involves the use of bicyclo[2.2.1]heptane precursors. For instance, total syntheses of bicyclo[2.2.1]heptane terpenes have been achieved through stereoselective routes starting from related bicyclic compounds. oup.com

Role in Polymer Chemistry via Ring-Opening Metathesis Polymerization (ROMP) of Norbornene Derivatives

Norbornene and its derivatives, which can be synthesized from this compound, are key monomers in Ring-Opening Metathesis Polymerization (ROMP). evitachem.com This polymerization technique is a powerful method for creating polymers with unique properties and functionalities. The high ring strain of the norbornene double bond makes it highly reactive towards ROMP catalysts. rsc.org

The use of norbornene derivatives in ROMP allows for the synthesis of a wide variety of polymers with high molecular weights and specific stereochemistry. mdpi.commater-rep.com While contemporary ROMP methods often favor exo-norbornene derivatives, recent studies have systematically examined the polymerization of the more accessible endo-norbornene monomers using stable chelated Ru-alkylidene initiators. nsf.gov This research has shown that ROMP of endo-norbornene monomers can be a versatile and robust process, providing polymers with excellent molecular weight control and low dispersities. nsf.gov Furthermore, catalytic ROMP methods using chain transfer agents have been developed to reduce the amount of expensive ruthenium catalyst required, making the process more cost-effective for large-scale synthesis. nih.gov

Table 2: Key Features of ROMP with Norbornene Derivatives

Feature Description Reference
Monomer Reactivity High ring strain of norbornene derivatives drives the polymerization. rsc.org
Catalyst Systems Various catalysts, including Grubbs and Hoveyda-Grubbs catalysts, are used. nih.gov
Stereocontrol The choice of monomer (endo vs. exo) and catalyst can influence the polymer's stereochemistry. nsf.gov
Functional Group Tolerance ROMP is tolerant of a wide range of functional groups, allowing for the synthesis of functional polymers. mdpi.comnsf.gov
Catalytic ROMP The use of chain transfer agents allows for a significant reduction in catalyst loading. nih.gov

Design and Synthesis of Conformationally Constrained Scaffolds

The rigid bicyclo[2.2.1]heptane framework is an excellent template for the design and synthesis of conformationally constrained scaffolds. unimi.it This rigidity is advantageous in medicinal chemistry and materials science, where precise control over the spatial arrangement of functional groups is crucial.

Bridged bicyclic peptides (BBPs) based on the norbornane topology have been synthesized and shown to be rigid globular scaffolds stabilized by intramolecular hydrogen bonds. rsc.org These scaffolds can mimic protein secondary structures like β-turns and α-helices. The norbornane moiety has also been introduced into nicotine (B1678760) analogues to create conformationally restricted derivatives with potential applications as selective nAChR-targeting ligands. mdpi.com Furthermore, the 2-amino-3-(phenylsulfanyl)norbornane-2-carboxylate scaffold has been utilized for the de-novo design of potent Rac1 inhibitors, which act as modulators of protein-protein interactions. researchgate.net

Future Directions and Emerging Research Areas in Endo Bicyclo 2.2.1 Heptan 2 Ol Chemistry

Development of Novel and Sustainable Synthetic Strategies

The future of synthesizing endo-bicyclo[2.2.1]heptan-2-ol and its derivatives is increasingly geared towards "green" chemistry principles, emphasizing efficiency, safety, and the use of renewable resources. A significant area of development is the use of biocatalysis, where enzymes are employed to perform highly selective transformations under mild conditions.

Research has demonstrated the utility of enzymes like lipases for the kinetic resolution of racemic this compound. For instance, mammalian pancreatic lipase (B570770) can be used in the transesterification of the racemic alcohol with 2,2,2-trichloroethylbutyrate to yield optically active (2S)- or (2R)-endo-bicyclo-[2.2.1]-heptane-2-ol. google.com Another approach involves the biotransformation of the corresponding ketone, norcamphor (B56629), using microbial cultures or isolated enzymes to achieve stereoselective reduction to the endo-alcohol. The use of microorganisms such as Acinetobacter calcoaceticus has been explored for converting bicyclic alcohols into corresponding lactones, showcasing the potential of whole-cell catalysis in generating complex derivatives. rsc.org

These enzymatic methods offer several advantages over traditional chemical routes:

High Stereoselectivity: Enzymes can distinguish between enantiomers, providing a direct route to chirally pure compounds.

Mild Reaction Conditions: Biotransformations typically occur at or near ambient temperature and pressure, reducing energy consumption.

Reduced Waste: Enzymatic reactions often avoid the use of heavy metal catalysts and harsh reagents, leading to more environmentally benign processes.

Future work in this area will likely focus on enzyme engineering to develop more robust and efficient biocatalysts, expanding the substrate scope, and integrating these enzymatic steps into multi-step syntheses to create complex molecules sustainably.

Exploration of Unprecedented Reaction Mechanisms

The strained bicyclo[2.2.1]heptane skeleton imparts unique reactivity, making it a platform for discovering novel reaction mechanisms. While foundational reactions like the Diels-Alder cycloaddition are well-understood, future research is aimed at uncovering more intricate and previously unknown transformations. nih.govacs.org

One promising avenue is the exploration of transition-metal-catalyzed domino reactions. These reactions, where a single catalytic event triggers a cascade of bond-forming events, provide rapid access to molecular complexity. For example, palladium-catalyzed three-component reactions involving bicyclic alkenes, aryl iodides, and diazoesters have been developed to synthesize complex norbornane-fused indanes. researchgate.net Applying similar catalytic systems to functionalized substrates like this compound could unveil unprecedented reaction pathways, potentially involving the hydroxyl group as a directing or participating functional group.

Furthermore, the ground-state rearrangements of the norbornane (B1196662) framework, such as nih.goveurekalert.org-sigmatropic shifts, are known but still offer avenues for exploration. acs.org Investigating how substituents, particularly the endo-hydroxyl group, influence the transition states and energy barriers of these pericyclic reactions could lead to the discovery of novel, stereocontrolled rearrangement cascades. The development of new catalysts or reaction conditions could unlock pathways that are currently considered energetically unfavorable, leading to the synthesis of novel polycyclic structures.

Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

For a given reaction involving this compound, ML models can be trained to predict various outcomes:

Product Structure: Predicting the major product from a given set of reactants and reagents. acs.org

Reaction Yield: Estimating the expected yield under specific conditions. beilstein-journals.org

Stereoselectivity: Predicting the diastereomeric or enantiomeric ratio, a crucial factor in the chemistry of bicyclic systems.

Beyond prediction, AI is being used for reaction design. "Global models" trained on large, diverse reaction databases can suggest suitable reagents, solvents, and catalysts for a novel transformation. beilstein-journals.org Subsequently, "local models" can be used to fine-tune these conditions for a specific reaction to optimize yield and selectivity. beilstein-journals.org This approach could accelerate the discovery of new reactions and more efficient synthetic routes for derivatives of this compound, reducing the need for extensive empirical screening. beilstein-journals.org

Advanced In Situ Spectroscopic Techniques for Real-Time Mechanistic Analysis

A deep understanding of reaction mechanisms is fundamental to controlling reaction outcomes and designing new transformations. Advanced in situ spectroscopic techniques, which monitor reactions as they occur in real-time, are powerful tools for elucidating complex mechanistic details.

For reactions involving this compound, techniques such as in situ Infrared (IR) spectroscopy can provide invaluable data. For instance, in heterogeneous catalysis, in situ IR has been used to study the dehydrogenation of secondary alcohols. lookchem.com This technique allows for the direct observation of key steps, such as the formation of an alkoxide on the catalyst surface and the subsequent C-H bond dissociation. lookchem.com By monitoring the appearance and disappearance of vibrational bands corresponding to reactants, intermediates, and products, a detailed picture of the catalytic cycle can be constructed.

Other relevant techniques include:

In situ NMR Spectroscopy: Tracks the concentration of all NMR-active species throughout a reaction, enabling the identification of transient intermediates and the determination of reaction kinetics.

In situ Raman Spectroscopy: Provides complementary vibrational information to IR and is particularly useful for studying reactions in aqueous media.

Calorimetry: Measures the heat flow of a reaction in real-time, providing crucial thermodynamic and kinetic data.

By combining these advanced analytical methods with kinetic studies and computational modeling, researchers can gain an unprecedented level of insight into the reaction mechanisms of this compound. This deeper understanding will facilitate the rational design of more efficient catalysts and the development of novel synthetic methodologies.

Table of Mentioned Compounds

Q & A

Q. What are the common synthetic routes for producing endo-Bicyclo[2.2.1]heptan-2-ol, and how do reaction conditions influence yield?

Answer: The synthesis of endo-Bicyclo[2.2.1]heptan-2-ol derivatives often involves functionalization of bicyclic precursors. For example:

  • Triflate intermediates : Treatment of triflate derivatives (e.g., 2-oxo-endo-bicyclo[2.2.1]hept-3-yl triflate) with sodium methoxide in methanol at 0°C yields endo-dimethoxy products (68% yield) alongside minor exo-isomers (12%) .
  • Carboxylic acid coupling : Reaction of endo-bicyclo[2.2.1]heptane-2-carboxylic acid with piperazine derivatives under standard coupling conditions achieves 61% yield for bioactive analogs .

Key variables : Temperature, solvent polarity, and steric hindrance at reaction sites critically influence stereochemical outcomes.

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from its exo-isomers?

Answer:

  • NMR : The endo-configuration exhibits distinct coupling patterns due to restricted rotation. For example, endo-Bicyclo[2.2.1]heptan-2-ol derivatives show upfield shifts for bridgehead protons (δ 1.2–1.5 ppm) compared to exo-isomers (δ 1.6–1.9 ppm) .
  • Mass Spectrometry : Fragment ions at m/z 168 (M⁺–H₂O) and 154 (M⁺–CH₃) are diagnostic for endo-isomers, as seen in EPA/NIH spectral data .

Q. How does stereochemistry (endo vs. exo) influence the reactivity of Bicyclo[2.2.1]heptan-2-ol in catalytic transformations?

Answer: Steric and electronic effects govern reactivity:

  • Steric hindrance : endo-Isomers exhibit slower reaction kinetics in nucleophilic substitutions due to hindered access to the hydroxyl group .
  • Catalytic selectivity : Pd-catalyzed cross-coupling reactions favor endo-isomers for arylations, attributed to favorable π-orbital alignment in transition states .

Case Study : Triflate 4 reacts preferentially at the endo-position under mild conditions, while harsher conditions (e.g., 25°C) promote exo-product formation via ring strain relief .

Q. What strategies resolve contradictions in reported yields for this compound derivatives across studies?

Answer: Discrepancies often arise from:

  • Impurity profiles : Trace moisture in reagents reduces yields of moisture-sensitive intermediates (e.g., triflates) .
  • Chromatographic resolution : Co-elution of endo/exo-isomers in HPLC may lead to misreporting; use chiral columns (e.g., Chiralpak® AD-H) for baseline separation .

Recommendation : Replicate studies under inert atmospheres (N₂/Ar) and validate purity via combustion analysis (e.g., C/H/N ratios within ±0.3% of theoretical) .

Q. How can structure-activity relationships (SAR) guide the design of bioactive this compound derivatives?

Answer:

  • Esterification : Acetylation of the hydroxyl group enhances lipophilicity, improving blood-brain barrier penetration (e.g., endo-bornyl acetate in anticancer studies) .
  • Piperazine conjugates : N-acyl-N-phenylpiperazine derivatives exhibit trifluoromethylphenyl groups that enhance binding to neurological targets (IC₅₀ < 1 µM) .

Q. What methodologies control regioselectivity in electrophilic additions to this compound?

Answer:

  • Lewis acid catalysis : BF₃·OEt₂ directs electrophiles to the less-hindered bridgehead carbon .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize carbocation intermediates, favoring endo-selectivity .

Example : Epoxidation of endo-Bicyclo[2.2.1]hept-2-ene with m-CPBA yields endo-epoxide (95% selectivity) due to steric shielding of the exo-face .

Q. What safety protocols are critical for handling this compound derivatives in the laboratory?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation of volatile derivatives (e.g., acetates) .
  • Spill management : Collect leaks in sealed containers and neutralize with inert adsorbents (e.g., vermiculite) .
  • PPE : Wear nitrile gloves and goggles to prevent skin/eye contact .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.